3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(4-Ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-ethylphenyl substituent at the pyrazole C3 position and a (4-methoxyphenyl)methylidene group at the hydrazide moiety. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties . The (E)-configuration of the hydrazone linkage is critical for its bioactivity, as it stabilizes molecular conformation and facilitates interactions with biological targets such as kinases or DNA .
Structural features contributing to its reactivity include:
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-4-8-16(9-5-14)18-12-19(23-22-18)20(25)24-21-13-15-6-10-17(26-2)11-7-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBWZXJFHSCHGG-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the compound's structure, synthesis, and its biological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring, an ethylphenyl group, and a methoxyphenyl group. Its molecular formula is with a molecular weight of 312.38 g/mol. The structural representation highlights the functional groups that contribute to its biological activity.
Synthesis
Synthesis of this compound typically involves the condensation of appropriate hydrazones with carbonyl compounds. A common method includes:
- Reagents : 4-ethylbenzaldehyde, 4-methoxybenzaldehyde, and hydrazine derivatives.
- Solvent : Ethanol or methanol.
- Conditions : Refluxing under acidic or basic conditions for several hours followed by purification through recrystallization.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have shown potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In some cases, the presence of specific substituents on the pyrazole ring enhances its antibacterial efficacy .
Anticancer Potential
Studies have explored the anticancer potential of pyrazole derivatives, with some compounds showing cytotoxic effects on cancer cell lines. For example, certain pyrazole derivatives were found to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazoles | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |
| Bandgar et al. (2016) | 1-thiocarbamoyl 3-substituted phenyl-5-pyrazoles | MAO-B inhibition | High activity against MAO-A and MAO-B isoforms |
| Chovatia et al. (2018) | 1-acetyl-3,5-diphenylpyrazoles | Antimicrobial | Effective against MTB strain H37Rv |
Comparaison Avec Des Composés Similaires
Key Observations :
Substituent Position and Bioactivity: Methoxy groups at the hydrazone aromatic ring (e.g., 2,4,5-trimethoxy in ) enhance anticancer activity by mimicking colchicine-binding sites on tubulin.
Electronic Effects :
- Electron-donating groups (e.g., methoxy) stabilize the hydrazone’s (E)-configuration and enhance hydrogen-bonding with target proteins .
- Nitro or chloro substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity but increasing cytotoxicity.
Enzyme Selectivity :
- SKi-178, a close analogue, shows high selectivity for SK1 over SK2 due to its 3,4-dimethoxy substitution, whereas the target compound’s 4-ethylphenyl group may favor interactions with hydrophobic enzyme pockets .
Computational and Spectroscopic Studies
- DFT Calculations : Studies on similar hydrazones (e.g., N’-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) reveal strong intramolecular hydrogen bonding (N–H⋯N) stabilizing the (E)-configuration .
- X-ray Crystallography : Confirms the (E)-configuration in hydrazone derivatives, as seen in structurally related compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
Q & A
Q. What are the optimized synthetic routes for preparing 3-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves:
- Pyrazole ring formation : Reacting hydrazine with β-diketones or β-ketoesters under acidic/basic conditions to form the 1H-pyrazole core .
- Substituent introduction : Coupling the 4-ethylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts .
- Hydrazide formation : Condensation of the pyrazole-5-carboxylic acid derivative with hydrazine hydrate, followed by Schiff base formation with 4-methoxybenzaldehyde under reflux in ethanol .
- Optimization : Adjust reaction time (12–24 hr), temperature (60–80°C), and solvent (ethanol or THF) to improve yield (>70%) and purity. Monitor via TLC or HPLC .
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
- Spectroscopy : Use -/-NMR to confirm hydrazone geometry (E/Z isomerism) and substituent positions. IR identifies C=O (1650–1680 cm) and N–H (3200–3400 cm) stretches .
- X-ray crystallography : Refine crystal structures using SHELXL to resolve bond-length discrepancies (e.g., C=N vs. C–N) and confirm the E-configuration of the methylidene group .
- Contradiction management : Cross-validate data with DFT calculations (e.g., Gaussian 09) to reconcile experimental and theoretical vibrational frequencies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-methoxy vs. 4-ethylphenyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Computational analysis : Perform Frontier Molecular Orbital (FMO) analysis to assess electron density distribution. The 4-methoxyphenyl group donates electrons via resonance, activating the hydrazone moiety for nucleophilic attacks .
- Experimental validation : Compare reaction rates with analogs (e.g., 4-chlorophenyl or 4-nitrophenyl derivatives) under identical conditions. Use Hammett plots to quantify substituent effects .
- Key finding : Electron-donating groups (e.g., –OCH) enhance electrophilicity at the carbonyl carbon, facilitating reactions with amines or thiols .
Q. What strategies address conflicting reports on the compound’s antimicrobial efficacy across studies?
- Standardization : Use CLSI/MIC guidelines for consistent assay conditions (e.g., pH 7.4, 37°C) and control strains (e.g., E. coli ATCC 25922) .
- Structure-activity relationship (SAR) : Compare bioactivity of derivatives with modified substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) to isolate critical functional groups .
- Mechanistic studies : Employ fluorescence quenching or molecular docking (AutoDock Vina) to verify target engagement (e.g., binding to bacterial dihydrofolate reductase) .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
- Molecular docking : Use Schrödinger Maestro to dock the compound into ATP-binding pockets of kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Run 100-ns simulations (AMBER) to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with 4-ethylphenyl) .
- Validation : Synthesize top-scoring analogs and test in kinase inhibition assays (e.g., ADP-Glo™) .
Methodological Guidance
Q. What analytical techniques differentiate polymorphic forms of this compound?
Q. How to design a stability study under physiological conditions for drug development?
- Forced degradation : Expose the compound to hydrolytic (pH 1.2–9.0), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) and identify metabolites using HRMS (Q-TOF). Look for hydrazone cleavage or O-demethylation products .
- Recommendation : Stabilize via formulation (e.g., cyclodextrin inclusion complexes) if degradation exceeds 10% .
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